

Spectroscopic data for 5-Chloro-2-methoxypyrimidine (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 5-Chloro-2-methoxypyrimidine

Cat. No.: B1345695

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Spectroscopic Data for 5-Chloro-2-methoxypyrimidine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-2-methoxypyrimidine**, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource for the structural characterization of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the experimental and predicted spectroscopic data for **5-Chloro-2-methoxypyrimidine**.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

¹ H NMR (in CDCl ₃)	¹³ C NMR (in CDCl ₃)		
Chemical Shift (δ , ppm)	Description	Chemical Shift (δ , ppm)	Carbon Atom
~8.45	s, 2H	~164.0	C2
~4.05	s, 3H	~156.0	C4 / C6
~118.0	C5		
~55.0	-OCH ₃		

Note: NMR data is predicted based on the analysis of similar pyrimidine derivatives and established substituent effects. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3050-3100	C-H stretch (aromatic)	Medium-Weak
~2850-2960	C-H stretch (methyl)	Medium
~1570, ~1470, ~1400	C=N and C=C stretching (pyrimidine ring)	Strong-Medium
~1250	C-O-C stretch (asymmetric)	Strong
~1030	C-O-C stretch (symmetric)	Strong
~700-800	C-Cl stretch	Strong

Note: IR data is predicted based on characteristic group frequencies. The solid-state spectrum may show additional bands.

Table 3: Mass Spectrometry (MS) Data (Experimental)[1]

m/z	Relative Intensity (%)	Proposed Fragment Ion
144/146	81.9 / 26.6	$[M]^+$ / $[M+2]^+$ (Molecular Ion)
114	100.0	$[M - CH_2O]^+$
115/117	35.3 / 11.5	$[M - CHO]^+$
87	34.5	$[M - C_2H_2N_2]^+$

Data obtained from Electron Ionization (EI) Mass Spectrometry.[\[1\]](#)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **5-Chloro-2-methoxypyrimidine**.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of purified **5-Chloro-2-methoxypyrimidine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in a standard 5 mm NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing may be applied.
- Instrumentation and Data Acquisition:
 - Spectra can be acquired on a 400 MHz or higher field NMR spectrometer.
 - For 1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

- For ^{13}C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ^{13}C . Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **5-Chloro-2-methoxypyrimidine**.

Methodology (Thin Solid Film Method):[\[1\]](#)

- Sample Preparation:[\[1\]](#)
 - Place a small amount (approx. 10-20 mg) of solid **5-Chloro-2-methoxypyrimidine** into a small vial.[\[1\]](#)
 - Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[\[1\]](#)
 - Using a pipette, apply one or two drops of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[1\]](#)
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[\[1\]](#)
- Instrumentation and Data Acquisition:
 - Place the salt plate into the sample holder of an FT-IR spectrometer.
 - Record a background spectrum of the empty beam.

- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **5-Chloro-2-methoxypyrimidine**.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

- Sample Preparation:
 - Prepare a dilute solution of **5-Chloro-2-methoxypyrimidine** (e.g., 10-100 $\mu\text{g}/\text{mL}$) in a volatile organic solvent such as ethyl acetate or methanol.
 - The solution should be free of any particulate matter.
- Instrumentation and Data Acquisition:
 - Gas Chromatograph (GC):
 - Injector Temperature: 250°C
 - Column: A non-polar capillary column (e.g., HP-5ms).
 - Oven Program: Start at a suitable temperature (e.g., 80°C), then ramp up to a final temperature (e.g., 250°C) to ensure elution of the compound.
 - Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometer (MS):

- Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: A range covering the expected molecular ion and fragments (e.g., m/z 40-200).
- Ion Source Temperature: 230°C.

- Data Processing:
 - Analyze the total ion chromatogram (TIC) to identify the peak corresponding to **5-Chloro-2-methoxypyrimidine**.
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion peak and analyze the fragmentation pattern. The presence of a chlorine atom will be indicated by an [M+2] isotope peak with approximately one-third the intensity of the molecular ion peak.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the experimental and logical workflows for the spectroscopic analysis of **5-Chloro-2-methoxypyrimidine**.

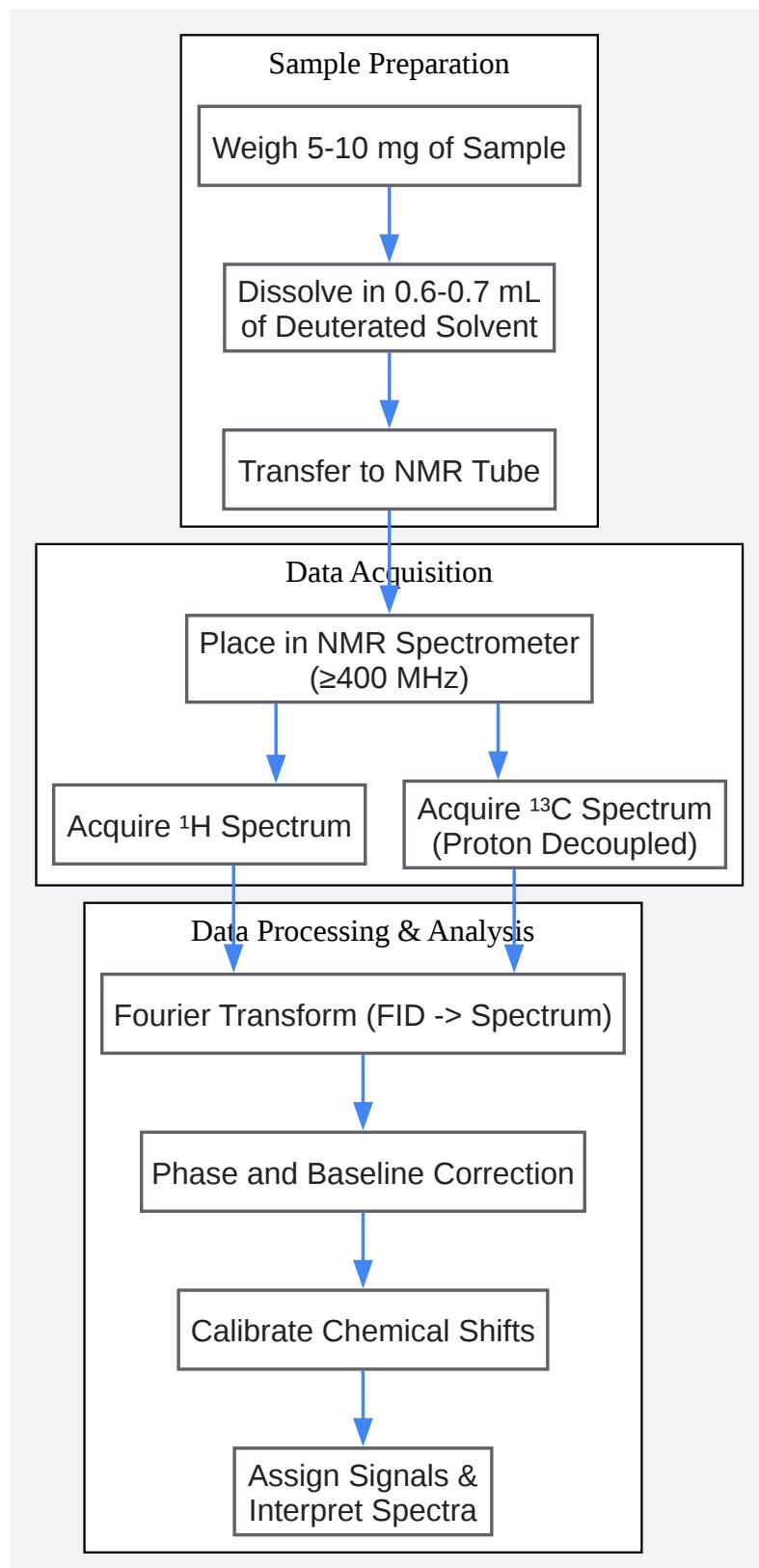
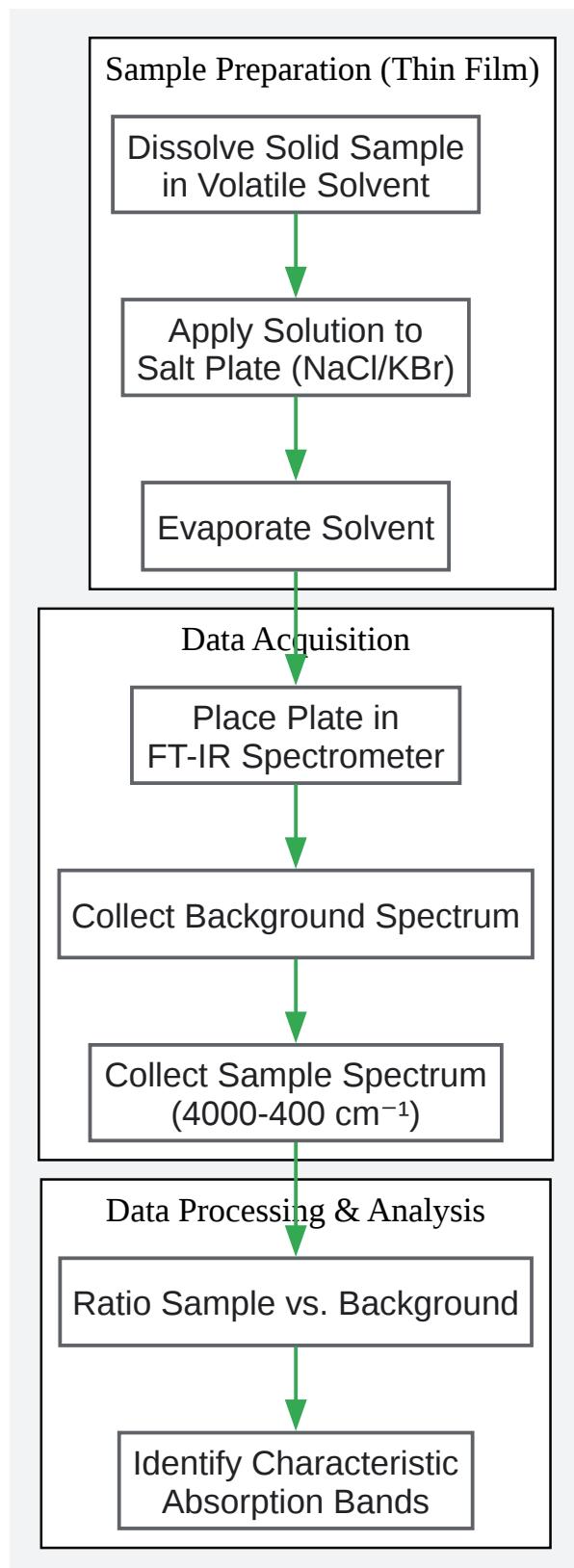
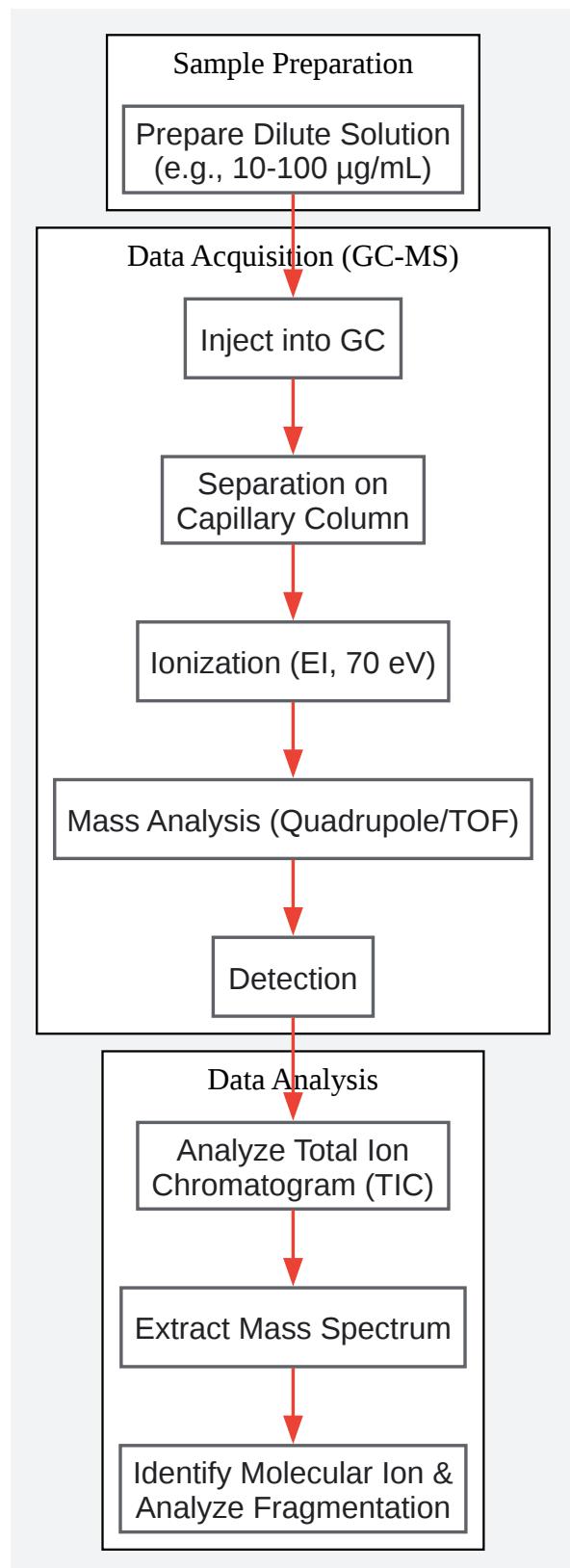
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Figure 1: Experimental workflow for NMR spectroscopy.



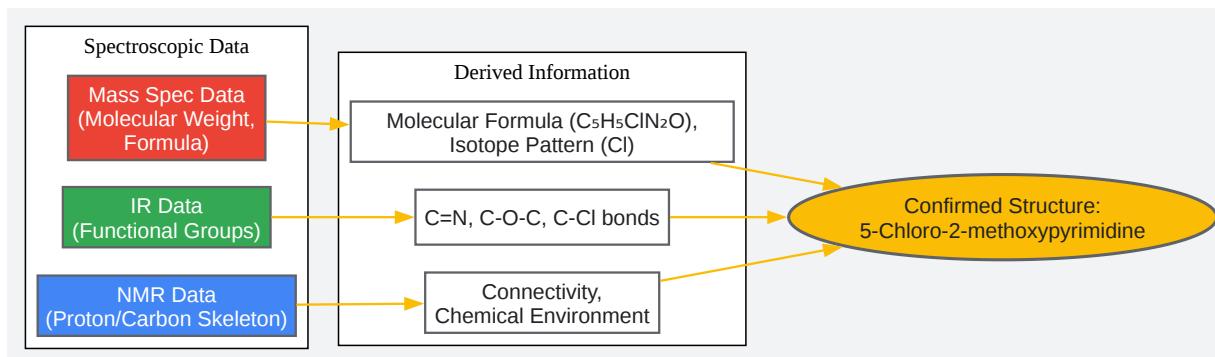
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Figure 2: Experimental workflow for IR spectroscopy.



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Figure 3: Experimental workflow for Mass Spectrometry.



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Figure 4: Logical flow for structure confirmation.

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References

- 1. 5-Chloro-2-methoxypyrimidine | C5H5ClN2O | CID 142258 - PubChem
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